N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Description
N2-(2,4-Dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a structurally complex thiophene derivative characterized by three key substituents:
- N2-(2,4-Dimethylphenyl): A bulky aromatic group contributing to lipophilicity and steric effects.
- 3-(4-Methylbenzenesulfonyl): A sulfonyl group that improves solubility and stability while influencing electrophilic reactivity.
This compound’s design leverages the thiophene core as a scaffold for multifunctional modifications, enabling tailored interactions with biological targets.
Properties
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S2/c1-16-8-11-21(12-9-16)35(31,32)26-23(28)25(24(30)19-6-5-7-20(15-19)33-4)34-27(26)29-22-13-10-17(2)14-18(22)3/h5-15,29H,28H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKVDLGMIZWIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, sulfonation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow processes, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
“N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, “N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, thiophene derivatives like this compound are used in the production of dyes, pigments, and electronic materials. Their aromatic properties and stability make them suitable for various applications.
Mechanism of Action
The mechanism of action of “N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine” depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can be studied using techniques like molecular docking and biochemical assays.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Spectral and Physicochemical Properties
- IR Spectroscopy :
- Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases hydrophobicity compared to fluorophenyl or methoxyphenyl analogues (e.g., ) .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., sulfonyl) improve metabolic stability, while methoxy or benzodioxole substituents () enhance target affinity via electronic effects .
- Bulky N2-aryl groups (e.g., 2,4-dimethylphenyl) may reduce off-target interactions compared to smaller substituents like fluorine .
- Gaps in Knowledge: Limited data exist on the target compound’s specific biological activity.
Biological Activity
N2-(2,4-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound belonging to the class of thiophene derivatives. These compounds have gained attention for their diverse biological activities, including anti-inflammatory, antitumor, and antibacterial properties. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with various functional groups: a dimethylphenyl group, a methoxybenzoyl group, and a methylbenzenesulfonyl group. The synthesis can be achieved through several methods, often involving multi-step reactions that include the formation of the thiophene core followed by selective substitutions.
Table 1: Summary of Synthetic Methods for Thiophene Derivatives
| Method | Description |
|---|---|
| Knoevenagel Condensation | Reaction between thiophene derivatives and aldehydes in the presence of catalysts. |
| N-arylation | Involves coupling reactions to introduce aromatic groups onto the thiophene core. |
| Sulfonation | Introduction of sulfonyl groups using sulfonic acids or sulfonyl chlorides. |
Antitumor Activity
Recent studies have indicated that thiophene derivatives exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Antitumor Effects
In vitro studies demonstrated that a related compound exhibited nanomolar activity against human breast cancer cell lines (NCI analysis). The structure-activity relationship (SAR) revealed that specific substitutions enhance antitumor potency across ovarian and colon carcinoma models .
Anti-inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit key enzymes involved in inflammatory pathways.
Mechanism of Action
- COX and LOX Inhibition: These enzymes play crucial roles in the inflammatory response. Compounds similar to this compound have demonstrated significant inhibition of COX-1 and COX-2 enzymes.
- Cytokine Modulation: In vitro assays showed that these compounds can reduce pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
